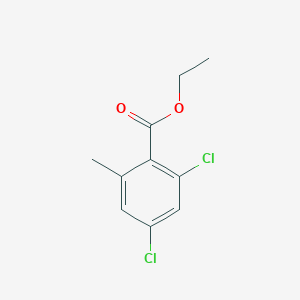

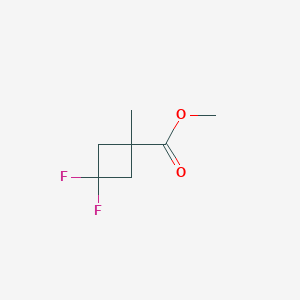

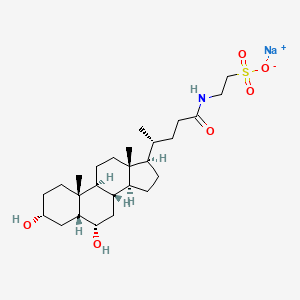

![molecular formula C18H18ClF3N4O B1406685 氯乙酸 N'-[1-[4-(6-二甲氨基-4-三氟甲基-吡啶-2-基)-苯基]-甲-(E)-亚甲基]-N-甲基-酰肼 CAS No. 1311283-93-8](/img/structure/B1406685.png)

氯乙酸 N'-[1-[4-(6-二甲氨基-4-三氟甲基-吡啶-2-基)-苯基]-甲-(E)-亚甲基]-N-甲基-酰肼

描述

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the chloro-acetic acid moiety could potentially undergo substitution reactions, and the hydrazide group could be involved in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all contribute to properties like solubility, melting point, and reactivity .科学研究应用

Pharmaceutical Research: Antimicrobial Agent Development

This compound’s structure suggests potential utility in the development of new antimicrobial agents. The presence of a trifluoromethyl group and a pyridinyl moiety could be exploited for creating molecules with enhanced penetration through bacterial cell walls, potentially leading to novel treatments for resistant strains of bacteria .

Agricultural Chemistry: Pesticide Formulation

The dimethylamino group attached to the pyridine ring might confer herbicidal or insecticidal properties, making it a candidate for the synthesis of new pesticides. Its application in agriculture could help in controlling crop diseases and pests, thereby increasing yield .

Organic Synthesis: Building Block for Heterocyclic Compounds

As a chloroacetamide, it can act as a precursor in the synthesis of heterocyclic compounds. These structures are central to many drugs and agrochemicals, indicating its value in medicinal chemistry and agriscience research .

Material Science: Polymer Modification

The compound’s reactive sites make it suitable for polymer chain modification. It could be used to introduce specific functional groups into polymers, altering their physical properties for specialized applications, such as creating more durable materials .

Biochemistry: Enzyme Inhibition Studies

The structural complexity of this compound suggests potential as an enzyme inhibitor. By binding to active sites, it could serve as a tool in studying enzyme kinetics and mechanisms, which is crucial for understanding metabolic pathways and designing drugs .

Analytical Chemistry: Chromatography Standards

Due to its unique structure, it could be used as a standard in chromatographic analysis, helping in the calibration of equipment and ensuring the accuracy of analytical methods in chemical analysis .

Chemical Education: Reaction Mechanism Illustration

In academic settings, this compound could be used to illustrate various organic reaction mechanisms, such as nucleophilic substitution or addition reactions, serving as a practical example for teaching advanced organic chemistry concepts .

Environmental Science: Trace Pollutant Detection

The compound’s sensitivity to degradation under certain conditions could make it a marker for studying environmental pollutants. Its breakdown products might be monitored to track the presence and impact of harmful chemicals in ecosystems .

属性

IUPAC Name |

2-chloro-N-[(E)-[4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]methylideneamino]-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClF3N4O/c1-25(2)16-9-14(18(20,21)22)8-15(24-16)13-6-4-12(5-7-13)11-23-26(3)17(27)10-19/h4-9,11H,10H2,1-3H3/b23-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEMVFQYYFBGKJJ-FOKLQQMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)C=NN(C)C(=O)CCl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)/C=N/N(C)C(=O)CCl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClF3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloro-acetic acid N'-[1-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-N-methyl-hydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

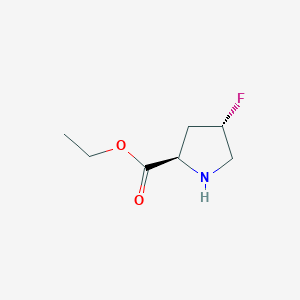

![[4-(5-Isopropyl-1,3-benzoxazol-2-yl)benzyl]amine hydrochloride](/img/structure/B1406602.png)

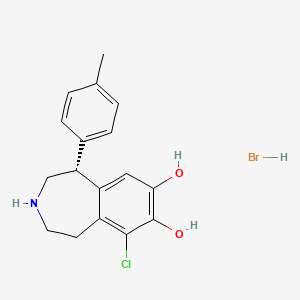

![2,2-Dimethyl-N-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-3'-ylmethyl]propionamide](/img/structure/B1406604.png)

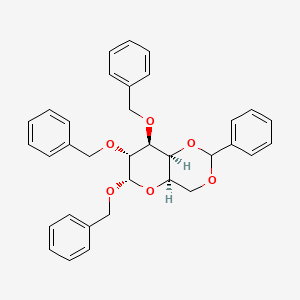

![Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate](/img/structure/B1406617.png)

![methyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B1406620.png)